![molecular formula C9H7F3N4O2S B1453643 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide CAS No. 1281826-30-9](/img/structure/B1453643.png)
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide
Overview
Description
The compound is a pyrazole derivative with a trifluoromethyl group attached to a pyridine ring . Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and antitumor properties .
Molecular Structure Analysis
The compound likely contains a pyrazole ring attached to a pyridine ring via a single bond. The pyridine ring has a trifluoromethyl group attached to it .Scientific Research Applications
Overview of Sulfonamide Research
Sulfonamide compounds, including those with trifluoromethylpyrazole groups, are significant for their broad therapeutic applications. Initially recognized for their antibacterial properties, the scope of sulfonamide utilization has expanded significantly. They are incorporated into various drugs for treating bacterial infections, glaucoma, inflammation, and even dandruff. Sulfonamides serve as key elements in antiviral HIV protease inhibitors, anticancer agents, and Alzheimer’s disease drugs, underscoring their versatility and enduring relevance in medicinal chemistry (Gulcin & Taslimi, 2018).
Environmental Degradation and Toxicity
Research into the environmental fate of polyfluoroalkyl chemicals, which may include derivatives of trifluoromethylpyrazole sulfonamides, emphasizes the complexity of their degradation. These compounds, due to their persistence and potential toxicity, are a concern for regulatory bodies. Understanding their biodegradability, particularly through microbial processes, is crucial for assessing their environmental impact and for the development of strategies to mitigate their presence in ecosystems (Liu & Avendaño, 2013).
Catalytic and Synthetic Applications
The exploration of hybrid catalysts in synthesizing complex organic frameworks, including pyrazole derivatives, highlights the evolving landscape of organic synthesis. These catalysts facilitate the development of molecules with significant medicinal potential, demonstrating the importance of innovative synthetic strategies in drug discovery. This area of research bridges the gap between basic chemical synthesis and pharmaceutical application, illustrating the multifaceted utility of sulfonamide and pyrazole scaffolds in generating biologically active compounds (Parmar, Vala, & Patel, 2023).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It is known that similar compounds can inhibit specific enzymes, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The introduction of fluorine-containing groups to the molecule’s structure can influence electronic properties, solubility, conformations, and the lipophilicity of the compound, which can impact its bioavailability .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O2S/c10-9(11,12)6-1-2-8(14-3-6)16-5-7(4-15-16)19(13,17)18/h1-5H,(H2,13,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDLFCCOZRKYOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=C(C=N2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.